molecular formula C17H23N9O B5646759 1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5646759
M. Wt: 369.4 g/mol
InChI Key: HIVFUGKWHSVILY-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that incorporate pyrazole, triazole, and piperidine moieties. These structures are often explored for their potential in various applications due to their unique chemical and physical properties. While the specific compound is not directly reported in the literature, closely related compounds have been synthesized and investigated for their structural and functional characteristics, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions that include nucleophilic substitution, cyclization, and functional group transformations. For example, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported, highlighting the use of nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).

Molecular Structure Analysis

Molecular structure investigations often employ techniques like X-ray crystallography combined with computational methods like DFT calculations to understand the spatial arrangement of atoms and intermolecular interactions. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized and analyzed, showing dominant interactions like H...H, N...H, and H...C contacts (Shawish et al., 2021).

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-1-[4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N9O/c1-13-7-19-25(8-13)10-16(27)24-5-3-14(4-6-24)17-22-21-15(23(17)2)9-26-12-18-11-20-26/h7-8,11-12,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVFUGKWHSVILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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